2-chloro-4-(1H-tetrazol-5-yl)pyridine
Overview
Description
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a research chemical with the CAS Number: 1196152-14-3 . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H, (H,9,10,11,12) . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 181.58 g/mol and a chemical formula of C6H4ClN5 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
2-chloro-4-(1H-tetrazol-5-yl)pyridine has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has been used in the synthesis of small organic molecules and polymers. In materials science, this compound has been used as a precursor for the synthesis of polymers and nanomaterials. In biochemistry, this compound has been used to study the structure and function of proteins.
Mechanism of Action
2-chloro-4-(1H-tetrazol-5-yl)pyridine is a heterocyclic compound with a tetrazole ring and a pyridine ring fused together. The tetrazole ring has a high electron affinity and is able to interact with electron-rich molecules. The pyridine ring is electron-deficient and is able to interact with electron-poor molecules. This makes this compound a versatile molecule that can interact with a variety of molecules and can be used to study the structure and function of proteins.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and can induce apoptosis. This compound has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties. In vivo studies have shown that this compound can reduce inflammation, reduce oxidative stress, and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
2-chloro-4-(1H-tetrazol-5-yl)pyridine has several advantages for laboratory experiments. This compound is a colorless solid that is soluble in water and is easy to handle. It is also relatively inexpensive and can be easily synthesized. The major limitation of this compound is that it is not as stable as other compounds and may degrade over time.
Future Directions
The future of 2-chloro-4-(1H-tetrazol-5-yl)pyridine research is promising. This compound has been studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In the future, this compound may be used to develop new drugs and materials with improved properties. Additionally, further studies of this compound’s biochemical and physiological effects may lead to the development of new treatments for a variety of diseases and conditions. This compound may also be used to study the structure and function of proteins to better understand the mechanisms of disease. Finally, this compound may be used in the synthesis of small organic molecules and polymers for a variety of applications.
Properties
IUPAC Name |
2-chloro-4-(2H-tetrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN5/c7-5-3-4(1-2-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXZJLQJVCDQRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NNN=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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